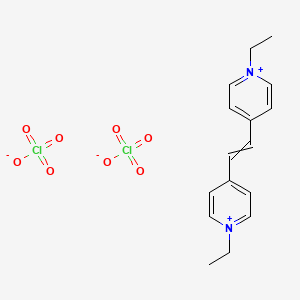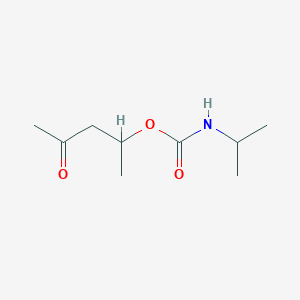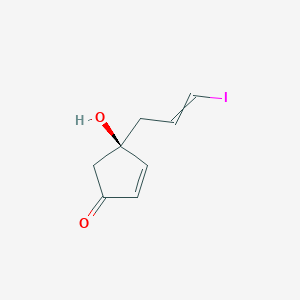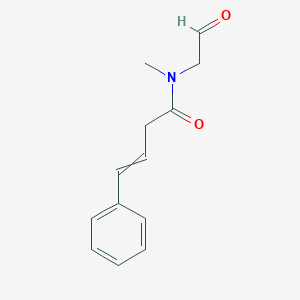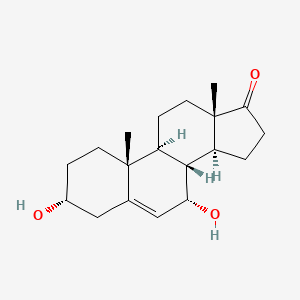
3alpha,7alpha-Dihydroxyandrost-5-en-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3alpha,7alpha-Dihydroxyandrost-5-en-17-one is a steroidal compound that belongs to the class of androstanoids. It is characterized by the presence of hydroxyl groups at the 3alpha and 7alpha positions on the androst-5-en-17-one backbone. This compound is a derivative of dehydroepiandrosterone (DHEA) and is known for its biological activities, including anti-inflammatory and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA). One common method is the biotransformation of DHEA using microbial strains such as Gibberella sp. and Absidia coerulea. These microorganisms catalyze the hydroxylation at the 7alpha position under optimized conditions, including specific media ingredients, culture time, and inoculum rate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar biotransformation techniques. The process involves the fermentation of DHEA with selected microbial strains, followed by extraction and purification of the desired product. The yield and efficiency of the process can be enhanced through optimization of fermentation parameters .
Análisis De Reacciones Químicas
Types of Reactions
3alpha,7alpha-Dihydroxyandrost-5-en-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the hydroxyl groups to form corresponding ketones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as NADP+ and reducing agents like NADPH. The reactions are typically carried out under controlled conditions to ensure the selective transformation of the compound .
Major Products
The major products formed from the oxidation of this compound include 3beta-hydroxy-5-androstene-7,17-dione. This product is formed through the oxidation of the 7alpha-hydroxyl group .
Aplicaciones Científicas De Investigación
3alpha,7alpha-Dihydroxyandrost-5-en-17-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: The compound is utilized in the production of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to estrogen receptors, thereby modulating the expression of genes involved in inflammatory and oxidative stress responses. Additionally, it acts as an antioxidant by inhibiting reactions brought about by dioxygen or peroxides .
Comparación Con Compuestos Similares
3alpha,7alpha-Dihydroxyandrost-5-en-17-one can be compared with other similar compounds, such as:
7beta-Hydroxydehydroepiandrosterone (7beta-OH-DHEA): This compound is a stereoisomer with a hydroxyl group at the 7beta position.
16alpha-Hydroxydehydroepiandrosterone (16alpha-OH-DHEA): This compound has a hydroxyl group at the 16alpha position and is known for its distinct biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts unique biological properties and potential therapeutic applications.
Propiedades
Número CAS |
502849-04-9 |
|---|---|
Fórmula molecular |
C19H28O3 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
(3R,7S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13+,14+,15-,17+,18+,19+/m1/s1 |
Clave InChI |
OLPSAOWBSPXZEA-VFELUIQASA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@H](C4)O)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


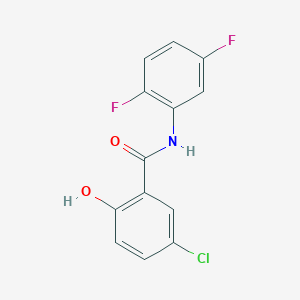
![3-[(1R,3S)-3-(6-Amino-9H-purin-9-yl)cyclopentyl]prop-2-en-1-ol](/img/structure/B12574792.png)
![Formic acid--4,4'-[decane-1,10-diylbis(oxy)]diphenol (2/1)](/img/structure/B12574795.png)
![Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12574803.png)
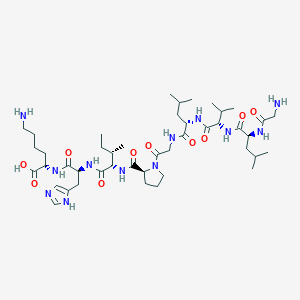
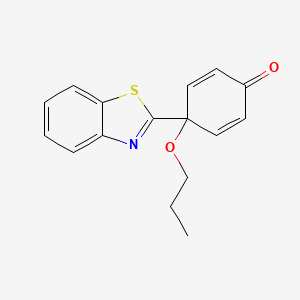
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B12574828.png)
![3-Chlorobicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B12574832.png)
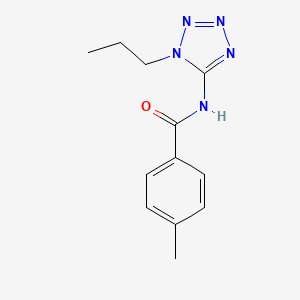
![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)
